molecular formula C11H17NO5 B2621685 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate CAS No. 2168125-49-1

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate

Cat. No. B2621685
CAS RN: 2168125-49-1
M. Wt: 243.259
InChI Key: PRPGKVWGWIPRIX-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the azetidine family of compounds and is commonly referred to as TEODA.

Scientific Research Applications

TEODA has shown potential in various scientific research applications. One of the most promising applications is in the field of organic electronics. TEODA has been used as a building block for the synthesis of organic semiconductors, which have the potential to replace traditional inorganic semiconductors in electronic devices. TEODA-based semiconductors have shown good charge transport properties and high stability, making them ideal for use in electronic devices.
Another potential application of TEODA is in the field of drug discovery. TEODA has been shown to have anticancer properties and has been used as a starting material for the synthesis of various anticancer agents. TEODA-based compounds have shown promising results in preclinical studies and have the potential to be developed into effective anticancer drugs.

Mechanism of Action

The mechanism of action of TEODA is not fully understood. However, it is believed that TEODA-based compounds interact with various cellular targets, including DNA and proteins, leading to cell death. TEODA has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TEODA-based compounds have been shown to have various biochemical and physiological effects. In preclinical studies, TEODA-based compounds have been shown to inhibit the growth of cancer cells and induce apoptosis. TEODA-based compounds have also been shown to have anti-inflammatory properties and have been used as a starting material for the synthesis of anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of TEODA is its ease of synthesis from commercially available starting materials. TEODA-based compounds have also shown good stability and have been shown to be effective in various scientific research applications. However, one of the limitations of TEODA is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for TEODA-based compounds. One potential direction is the development of TEODA-based compounds as anticancer drugs. TEODA-based compounds have shown promising results in preclinical studies and have the potential to be developed into effective anticancer drugs.
Another potential direction is the development of TEODA-based compounds as organic semiconductors. TEODA-based semiconductors have shown good charge transport properties and high stability, making them ideal for use in electronic devices.
In conclusion, 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate, or TEODA, is a chemical compound that has shown potential in various scientific research applications. Its ease of synthesis and stability make it an attractive building block for the synthesis of various compounds. TEODA-based compounds have shown promising results in preclinical studies and have the potential to be developed into effective anticancer drugs and organic semiconductors.

Synthesis Methods

TEODA can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of ethyl acetoacetate with tert-butyl glyoxylate in the presence of a base. The product is then treated with hydrazine hydrate to yield the final product, 1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate.

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3-oxoazetidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-5-16-9(14)8-7(13)6-12(8)10(15)17-11(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPGKVWGWIPRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate

CAS RN

2168125-49-1
Record name 1-tert-butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate
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